![molecular formula C19H17F3N4O2S B2735975 4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 476434-28-3](/img/structure/B2735975.png)
4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups: a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms), and a 1,2,4-triazol-3-yl group (a five-membered ring containing two nitrogen atoms and three carbon atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- The compound was used as an intermediate in the synthesis of related triazole derivatives. It's been noted for its efficient synthesis through catalyst- and solvent-free conditions, highlighting its potential for environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Antimicrobial Applications :
- Some derivatives of the compound have demonstrated significant antimicrobial activities. This suggests its potential use in developing new antimicrobial agents, particularly against bacteria and fungi (Bektaş et al., 2007).
Chemical Reactions and Modifications :
- Studies have explored the chemical reactions involving the compound, such as N-oxidation and subsequent hydrolysis, which are crucial for understanding its chemical behavior and potential for creating various derivatives (Boulton et al., 1988).
Synthesis of Benzamide Derivatives :
- The compound's role in the synthesis of benzamide derivatives has been examined. This is relevant in medicinal chemistry, where benzamide derivatives are explored for various therapeutic applications (Procopiou et al., 2013).
Development of Novel Compounds :
- Research has also focused on developing novel compounds using the chemical as a starting point. This includes the creation of triazolo-3-ones and their sulfones, which are explored for their antimicrobial properties (Patil et al., 2010).
Exploration of Bromine → Lithium Exchange Reactions :
- The compound has been utilized in studying bromine → lithium exchange reactions, which are significant in organic synthesis and the development of new chemical entities (Iddon & Nicholas, 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-15-9-3-12(4-10-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-5-13(6-8-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGTHODWTWZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

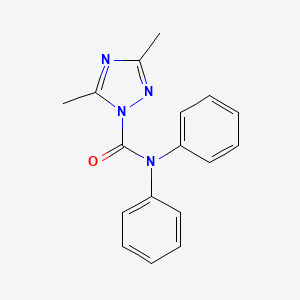
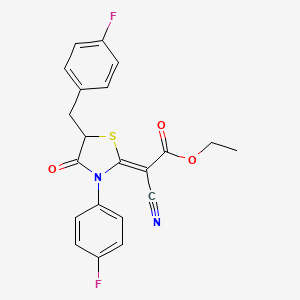
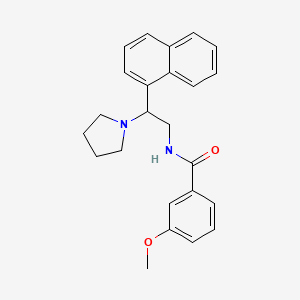
![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)
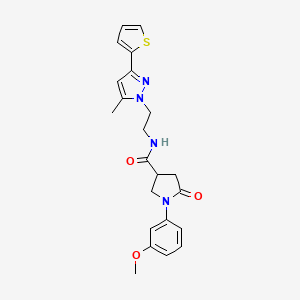
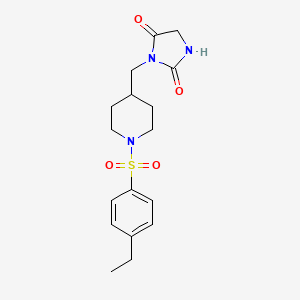


![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)

![6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2735915.png)